molecular formula C8H14O B058136 2-Propanone, 1-cyclopentyl- CAS No. 1122-98-1

2-Propanone, 1-cyclopentyl-

Cat. No.: B058136
CAS No.: 1122-98-1
M. Wt: 126.2 g/mol
InChI Key: YYJCNNFQNIAISZ-UHFFFAOYSA-N
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Description

2-Propanone, 1-cyclopentyl-, also known as 2-Propanone, 1-cyclopentyl-, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanone, 1-cyclopentyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanone, 1-cyclopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-cyclopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Renewable High-Density Fuel Production : Cyclopentanone, derived from hemicellulose, has been utilized in the synthesis of renewable high-density fuels. This process involves several steps, including the synthesis of 2-cyclopentyl cyclopentanone, self-aldol condensation, and hydrodeoxygenation, ultimately yielding a renewable fuel product (Wang et al., 2017).

  • Chemiresistive Sensing for 2-Propanone : Cyclopentanone is crucial in developing chemiresistive sensors with high sensitivity and selectivity for detecting 2-propanone, a biomarker of diabetic ketoacidosis. These sensors utilize fluorocarbon elastomer/nanocarbon black composites (Mondal et al., 2018).

  • Organic Synthesis and Chemical Reactions : Cyclopentanone derivatives are used in various organic synthesis reactions, including intramolecular carbenoid insertions into thiophene and the synthesis of optically active compounds. These reactions have implications in medicinal chemistry and the development of new materials (Frampton et al., 1997; Koike et al., 2000).

  • Biodegradation in Wastewater Treatment : Cyclopentanone is used in the biodegradation of volatile organics in wastewater from semiconductor manufacturing processes. This application is significant for environmental protection and compliance with regulatory standards (Hsu et al., 2009).

  • Forensic Science : In forensic toxicology, the degradation of 1-phenyl-2-propanone, a methamphetamine precursor, is studied to understand the factors affecting its degradation and to assist in impurity profiling (Tsujikawa et al., 2021).

  • Acetylcholinesterase Inhibition : Cyclopentanone derivatives have been studied for their role in inhibiting acetylcholinesterase, an enzyme relevant in neurobiology and the development of treatments for conditions like Alzheimer's disease (Dafforn et al., 1982).

Properties

IUPAC Name

1-cyclopentylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(9)6-8-4-2-3-5-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJCNNFQNIAISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149958
Record name 2-Propanone, 1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-98-1
Record name 2-Propanone, 1-cyclopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-cyclopentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentylpropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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